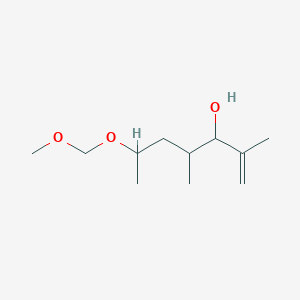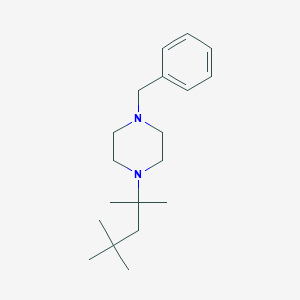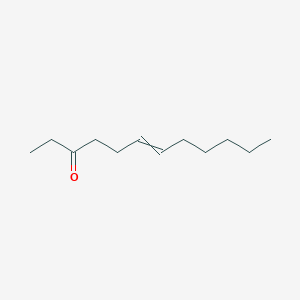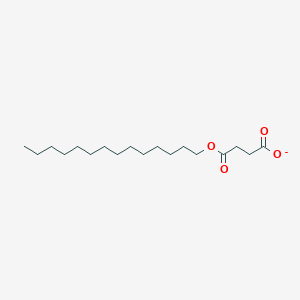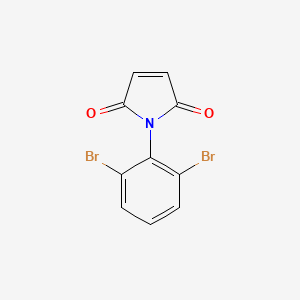![molecular formula C12H9NS B14312702 4-[(Thiophen-2-yl)ethynyl]aniline CAS No. 113744-46-0](/img/structure/B14312702.png)
4-[(Thiophen-2-yl)ethynyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Thiophen-2-yl)ethynyl]aniline: is an organic compound with the molecular formula C10H7NS It consists of an aniline group substituted with a thiophene ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-yl)ethynyl]aniline typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to form the ethynyl linkage between the thiophene and aniline groups. The reaction involves the coupling of 4-iodoaniline with 2-ethynylthiophene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Thiophen-2-yl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[(Thiophen-2-yl)ethynyl]aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Materials Science: It is employed in the synthesis of conductive polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 4-[(Thiophen-2-yl)ethynyl]aniline involves its interaction with molecular targets through its conjugated system. The ethynyl linkage and thiophene ring facilitate electron delocalization, which can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(Thiophen-2-yl)aniline: Lacks the ethynyl linkage, resulting in different electronic properties.
4-Ethynylaniline: Does not contain the thiophene ring, affecting its conjugation and reactivity.
2-Ethynylthiophene:
Propiedades
Número CAS |
113744-46-0 |
|---|---|
Fórmula molecular |
C12H9NS |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
4-(2-thiophen-2-ylethynyl)aniline |
InChI |
InChI=1S/C12H9NS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H,13H2 |
Clave InChI |
VXQYZSDNFQGYPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C#CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
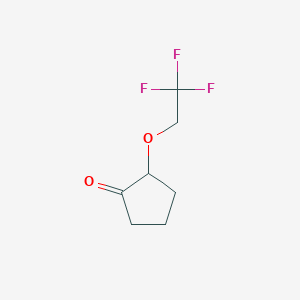

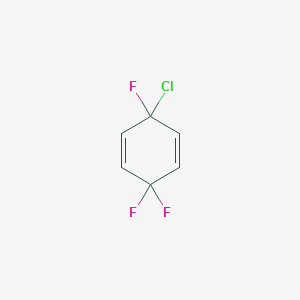
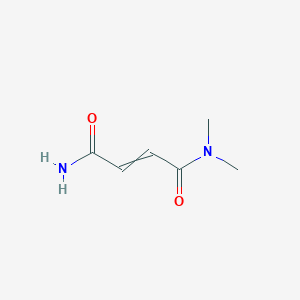
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
